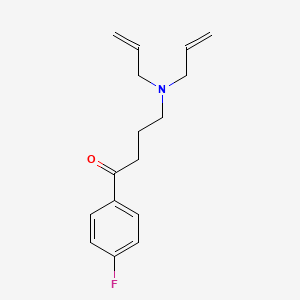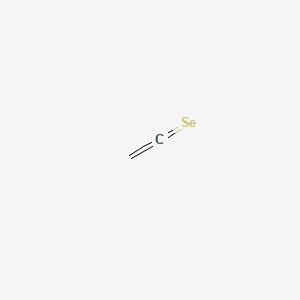![molecular formula C13H18Cl2O4S B14606420 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid CAS No. 61023-78-7](/img/structure/B14606420.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The methanesulfonic acid component acts as a counterion, enhancing the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the alcohol group to an alkane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)cyclopentanone or 1-(2,4-dichlorophenyl)cyclopentanoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)cyclopentane.
Substitution: Formation of 1-(2,4-diaminophenyl)cyclopentylmethanol or 1-(2,4-dithiophenyl)cyclopentylmethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopentylamine
- 1-(2,4-Dichlorophenyl)cyclopentanone
- 1-(2,4-Dichlorophenyl)cyclopentane
Uniqueness
Compared to similar compounds, [1-(2,4-Dichlorophenyl)cyclopentyl]methanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for a wider range of chemical modifications and applications.
Properties
CAS No. |
61023-78-7 |
|---|---|
Molecular Formula |
C13H18Cl2O4S |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H14Cl2O.CH4O3S/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12;1-5(2,3)4/h3-4,7,15H,1-2,5-6,8H2;1H3,(H,2,3,4) |
InChI Key |
ODBHDENZWBDHQP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)


![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


